molecular formula C20H14O4 B1683339 Xestoquinone CAS No. 97743-96-9

Xestoquinone

Cat. No.: B1683339
CAS No.: 97743-96-9
M. Wt: 318.3 g/mol
InChI Key: HDONDRKCXFRHQQ-FQEVSTJZSA-N
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Description

Xestoquinone is a biochemical.

Scientific Research Applications

Anti-Inflammatory Activity

Mechanism of Action:
Xestoquinone exhibits significant anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells. Studies have shown that this compound and its analogues can reduce NO levels in a concentration-dependent manner, with IC50 values ranging from 1.2 to 5.0 μM .

Research Findings:

  • A study conducted on various derivatives of this compound demonstrated that modifications in the quinone moiety did not adversely affect its anti-inflammatory activity. However, certain derivatives exhibited reduced cytotoxicity, making them promising candidates for further development as therapeutic agents .
  • The activation of the Nrf2 pathway has been identified as a mechanism by which this compound exerts its anti-inflammatory effects, leading to the downregulation of pro-inflammatory genes such as Nos2 and Il1b.

Case Study:
In a comparative analysis, this compound was found to be comparable in effectiveness to traditional anti-inflammatory agents while exhibiting lower toxicity profiles. This suggests potential for its use in treating chronic inflammatory conditions without the adverse effects commonly associated with conventional therapies .

Antileukemic Properties

Targeting Cancer Cells:
Recent investigations have highlighted this compound's potential as an antileukemic agent. It has been shown to target leukemia cells through multiple pathways, indicating its multifaceted role in cancer therapy .

Research Findings:

  • This compound demonstrated significant cytotoxic effects against various leukemia cell lines, suggesting that it could serve as a lead compound for developing new antileukemic drugs. The compound's ability to induce apoptosis in cancer cells underscores its potential utility in oncological applications .

Structure-Activity Relationship (SAR)

Optimization of Derivatives:
The structure-activity relationship studies of this compound and its derivatives reveal that minor modifications can enhance bioactivity while minimizing toxicity. For instance, monosubstituted derivatives have shown improved selectivity and reduced cytotoxicity compared to their disubstituted counterparts .

CompoundIC50 (μM)CytotoxicityMechanism
This compound1.2 - 5.0ModerateNrf2 Activation
Adociaquinone B5.3 - 6.4HighDirect Cytotoxicity
14-Hydroxymethylthis compound<5.0LowAnti-inflammatory
15-Hydroxymethylthis compound<5.0LowAnti-inflammatory

Properties

CAS No.

97743-96-9

Molecular Formula

C20H14O4

Molecular Weight

318.3 g/mol

IUPAC Name

(1S)-1-methyl-14-oxapentacyclo[11.6.1.02,11.04,9.016,20]icosa-2(11),3,6,9,13(20),15-hexaene-5,8,12-trione

InChI

InChI=1S/C20H14O4/c1-20-6-2-3-10-9-24-19(17(10)20)18(23)13-7-11-12(8-14(13)20)16(22)5-4-15(11)21/h4-5,7-9H,2-3,6H2,1H3/t20-/m0/s1

InChI Key

HDONDRKCXFRHQQ-FQEVSTJZSA-N

SMILES

CC12CCCC3=COC(=C31)C(=O)C4=C2C=C5C(=O)C=CC(=O)C5=C4

Isomeric SMILES

C[C@@]12CCCC3=COC(=C31)C(=O)C4=C2C=C5C(=O)C=CC(=O)C5=C4

Canonical SMILES

CC12CCCC3=COC(=C31)C(=O)C4=C2C=C5C(=O)C=CC(=O)C5=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-XQN
xestoquinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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